molecular formula C20H19ClN2 B030773 5,6-Dehydro-N-methyl Desloratadine CAS No. 117811-18-4

5,6-Dehydro-N-methyl Desloratadine

Cat. No.: B030773
CAS No.: 117811-18-4
M. Wt: 322.8 g/mol
InChI Key: UQPDCFDFUFTVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dehydro-N-methyl Desloratadine, also known as this compound, is a useful research compound. Its molecular formula is C20H19ClN2 and its molecular weight is 322.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Characterization of Desloratadine

Desloratadine is characterized as a potent antagonist of the human histamine H1 receptor, demonstrating strong binding affinity and slow dissociation from the receptor, which may contribute to its high potency and long duration of action observed in clinical studies (Anthes et al., 2002).

Pharmacologic Profile

Desloratadine has a half-life allowing once-daily dosing and demonstrates high histamine H1-receptor binding potency and selectivity. It exhibits no significant adverse cardiac effects even at high doses or in combination with other medications, supporting its safety profile (Henz, 2001).

Molecular Interactions and Complex Formation

NMR Spectroscopic Study

An NMR spectroscopic study has shown that desloratadine forms a 1:1 inclusion complex with β-cyclodextrin, suggesting a potential method for improving the solubility or stability of desloratadine in pharmaceutical formulations (Ali, Upadhyay, & Maheshwari, 2007).

Anti-inflammatory and Antihistaminic Effects

Anti-inflammatory Activity

Desloratadine exhibits anti-inflammatory activity beyond its antihistaminic effects, inhibiting the release or generation of multiple inflammatory mediators and may play a role in managing allergic reactions more comprehensively (Geha & Meltzer, 2001).

Physico-chemical Characterization and Compatibility

Physico-chemical Properties and Compatibility

Desloratadine's physico-chemical properties have been fully characterized, revealing its compatibility and interaction with various pharmaceutical excipients, which is crucial for the development of stable and effective formulations (Veronez, Daniel, Garcia, & Trevisan, 2014).

Metabolism and Pharmacokinetics

Metabolism and Inhibition Potential

Desloratadine's metabolism involves N-glucuronidation followed by CYP2C8-mediated hydroxylation, with desloratadine acting as a relatively selective inhibitor of UGT2B10. This detailed understanding of its metabolic pathway informs on potential drug-drug interactions and optimization of therapeutic strategies (Kazmi, Yerino, Barbara, & Parkinson, 2015).

Clinical Applications Beyond Antihistaminic Effects

Broad Clinical Efficacy

Desloratadine effectively controls symptoms of seasonal allergic rhinitis and has been shown to reduce nasal obstruction and improve quality of life in patients with allergic conditions, highlighting its broad utility in allergy management beyond mere histamine antagonism (Vuurman et al., 2004).

Future Directions

As 5,6-Dehydro-N-methyl Desloratadine is a derivative of Loratadine, future research could potentially explore its use in the treatment of allergies, given that Loratadine is a nonsedating-type histamine H1-receptor antagonist used to treat allergies .

Properties

IUPAC Name

13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-7,10,13H,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPDCFDFUFTVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628888
Record name 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117811-18-4
Record name 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 847 mg (2.48 mmole) of 8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol in 5 mL of concentrated sulfuric acid and 5 mL of trifluoromethane sulfonic acid was heated at 70° C. for 4 hr 10 min. The mixture was cooled to room temperature, poured into ice cold 30% aqueous KOH, and extracted three times with CH2Cl2The organic portions were combined, washed once with water, dried over MgSO4, filtered, and concentrated in vacuo to yield 755 mg (94%) of the title compound as a glass.
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.